Cyclocreatine-1,4,5-13C3 is a stable isotope-labeled analog of cyclocreatine, a compound closely related to creatine. Cyclocreatine is notable for its ability to mimic the metabolic roles of creatine, particularly in energy metabolism. This compound has been explored for its potential therapeutic applications, particularly in conditions involving creatine transporter deficiencies and cognitive impairments.
Cyclocreatine is derived from creatine, a naturally occurring compound found in muscle and brain tissues. It is classified as a creatine analog and is recognized for its unique structural properties that allow it to participate in metabolic processes similar to those of creatine. Cyclocreatine can be synthesized chemically or derived from biological sources through specific metabolic pathways.
The synthesis of cyclocreatine typically involves chemical reactions that modify the structure of creatine. Various methods have been employed, including:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to verify the identity and purity of cyclocreatine-1,4,5-13C3.
Cyclocreatine has a unique cyclic structure that differentiates it from linear creatine. The molecular formula for cyclocreatine is C4H8N2O2, while cyclocreatine-1,4,5-13C3 features three carbon atoms labeled with carbon-13 isotopes.
The molecular weight of cyclocreatine is approximately 116.12 g/mol. The presence of carbon-13 alters its mass spectrum, allowing for differentiation from unlabeled variants during analytical assessments.
Cyclocreatine undergoes several biochemical reactions similar to those of creatine:
These reactions are crucial in cellular energy metabolism and are typically studied using enzyme kinetics and metabolic tracing techniques.
Cyclocreatine functions primarily by enhancing energy metabolism in tissues where creatine transport is deficient. Its mechanism involves:
Studies have shown that cyclocreatine administration can lead to improved cognitive function and reduced neurological deficits in animal models with creatine transporter deficiencies .
Cyclocreatine is typically a white crystalline powder that is soluble in water. Its solubility facilitates its use in biological assays and therapeutic applications.
Cyclocreatine exhibits stability under physiological conditions but may undergo hydrolysis or oxidation if not properly stored. The presence of carbon-13 isotopes does not significantly alter its chemical reactivity compared to non-labeled cyclocreatines.
Cyclocreatine has been investigated for various scientific applications:
Cyclocreatine-1,4,5-13C3 (C5H9N3O2) features site-specific enrichment of carbon-13 at positions 1, 4, and 5 of its imidazolidine ring, as confirmed by tandem mass spectrometry [1] [4]. This strategic isotopic labeling yields a molecular mass shift of +3 Da compared to the unlabeled compound (143 Da → 146 Da). Hydrophilic Interaction Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UPLC-MS/MS) reveals distinct fragmentation patterns: the labeled derivative generates a characteristic m/z 89 fragment (M+3) versus m/z 86 in non-labeled cyclocreatine, corresponding to the 13C3-imidazole moiety [1]. The isotopic purity typically exceeds 99%, as verified by high-resolution mass spectrometry, minimizing natural abundance 13C contributions at unlabeled positions [3] [7].
Table 1: Mass Spectrometric Fragmentation Signatures
Fragment Ion | Non-Labeled (m/z) | 13C3-Labeled (m/z) | Structural Assignment |
---|---|---|---|
M+H+ | 144.0 | 147.0 | Molecular ion |
[M+H–H2O]+ | 126.0 | 129.0 | Dehydration product |
C3H5N3+ | 86.0 | 89.0 | 13C3-Imidazole ring |
The isotopic labeling introduces negligible alterations to cyclocreatine’s physicochemical properties. Both compounds exhibit identical chromatographic retention times (1.75 ± 0.05 min) under HILIC conditions using a 1.7-μm particle column with 10 mM ammonium acetate/acetonitrile mobile phases [1]. However, nuclear magnetic resonance (NMR) spectroscopy reveals distinct 13C chemical shifts at enriched positions: C1 (carboxymethyl carbon) resonates at δ 52.8 ppm versus δ 52.5 ppm in the unlabeled analog, while C4/C5 (imidazolidine carbons) display upfield shifts of 0.3–0.5 ppm due to isotopic effects [9]. Crucially, phosphorylation kinetics by creatine kinase remain unchanged, confirming isotopic labeling preserves bioactivity [5].
Synthesis employs 13C-labeled precursors (e.g., [1,2-13C2]-glycine or [13C]-cyanamide) in a multi-step sequence [3] [7]:
Key purification strategies ensure isotopic and chemical purity:
Table 2: Synthesis Optimization Parameters
Parameter | Range Tested | Optimal Value | Impact on Isotopic Purity |
---|---|---|---|
Reaction temperature | 70–90°C | 80°C | Purity increases from 92% to 99% |
pH | 7.5–9.5 | 8.5 | Higher pH reduces side products |
[13C]-glycine excess | 1.0–1.5 eq | 1.2 eq | Minimizes unreacted guanidine |
Solvent system | Methanol/water vs. ethanol/water | Methanol/water (3:1) | Enhances crystallization yield |
Cyclocreatine-1,4,5-13C3 serves as an ideal internal standard for LC-MS/MS bioanalysis due to co-elution with endogenous cyclocreatine. HILIC-UPLC-MS/MS methods with electrospray ionization (ESI+) achieve:
The compound enables precise tracking of cyclocreatine uptake and phosphorylation in in vivo models. In CrT−/y mice, 13C3-cyclocreatine administration (140 mg/kg/day) shows:
Physiologically-based pharmacokinetic (PBPK) models incorporate 13C-tracer data to predict tissue distribution:
Three complementary MS methods validate isotopic enrichment:
13C-NMR assignments at 125 MHz:
Table 3: Key Characterization Techniques and Parameters
Technique | Key Parameters | Isotopic Integrity Metrics |
---|---|---|
HILIC-UPLC-MS/MS | Column: BEH Amide (1.7 μm); Mobile phase: 10 mM NH4OAc/ACN | Retention time shift < 0.1 min; Mass accuracy < 2 ppm |
HRMS (ESI+) | Resolution: 50,000 FWHM; Scan range: m/z 100–500 | M+ at m/z 147.0774 (Δ < 3 ppm); Isotopic purity >99% |
13C-NMR | Solvent: D2O; Frequency: 125 MHz | JCC coupling constants 55–72 Hz; Absence of unlabeled peaks |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: